molecular formula C13H15FN6O3 B11255805 N~4~-(3-fluorophenyl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

N~4~-(3-fluorophenyl)-N~2~-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11255805
M. Wt: 322.30 g/mol
InChI Key: ZRWAWGNFSRTZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with fluorophenyl, methoxyethyl, and nitro groups, making it a versatile molecule for chemical reactions and biological studies.

Properties

Molecular Formula

C13H15FN6O3

Molecular Weight

322.30 g/mol

IUPAC Name

4-N-(3-fluorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C13H15FN6O3/c1-23-6-5-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-3-8(14)7-9/h2-4,7H,5-6H2,1H3,(H4,15,16,17,18,19)

InChI Key

ZRWAWGNFSRTZMP-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a pyrimidine derivative with appropriate fluorophenyl and methoxyethyl groups under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • N4-(3-CHLOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE
  • N4-(3-BROMOPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE

Uniqueness

The uniqueness of N4-(3-FLUOROPHENYL)-N2-(2-METHOXYETHYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.